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L-TRYPTOPHAN (INDOLE-D5)

Cat. No.: B1579967
M. Wt: 209.26
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Deuterated L-Tryptophan Analogues as Research Probes

Deuterated L-Tryptophan analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612), serve as crucial research probes in biochemistry and molecular biology. nih.gov The substitution of hydrogen with deuterium (a heavier isotope) provides a subtle yet powerful label for tracking the molecule and studying reaction dynamics.

One major application is in the study of reaction mechanisms through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, so reactions that involve the breaking of this bond will proceed more slowly for the deuterated compound. By measuring this rate difference, researchers can determine if a specific C-H bond cleavage is a rate-determining step in an enzymatic reaction. For example, studies using L-tryptophan deuterated at the alpha-carbon ([α-²H]-L-tryptophan) have provided significant insights into the pre-steady-state kinetics of the enzyme tryptophan indole-lyase, suggesting that a proton transfer step is at least partially rate-determining. nih.govacs.org

Furthermore, deuterated tryptophan analogues are used as tracers to follow the metabolic fate of tryptophan in various biological systems. pubcompare.ai Tryptophan is a precursor to a wide range of important metabolites, including the neurotransmitter serotonin (B10506), the kynurenine (B1673888) pathway metabolites, and various indole (B1671886) derivatives produced by the gut microbiota. caymanchem.comnih.gov By introducing a deuterated version of tryptophan, scientists can track its conversion into these downstream products, providing a clear picture of the flux through these complex metabolic networks. researchgate.net This approach is vital for understanding both normal physiology and the metabolic dysregulation that occurs in disease states. nih.gov

Overview of Indole-D5 Specific Applications in Mechanistic and Analytical Studies

L-Tryptophan (Indole-D5), specifically labeled on the indole ring, is a versatile tool with distinct applications in both analytical chemistry and mechanistic biochemistry. scientificlabs.co.uksigmaaldrich.com The five deuterium atoms provide a significant mass shift (M+5), making it an excellent internal standard for mass spectrometry-based quantification. sigmaaldrich.com

Analytical Applications: In analytical studies, L-Tryptophan (Indole-D5) is primarily used as an internal standard for the accurate quantification of natural L-tryptophan and its metabolites in complex biological matrices like blood, tissues, and cell cultures. pubcompare.aicaymanchem.com Because it behaves almost identically to the unlabeled analyte during sample preparation and ionization in the mass spectrometer, it can effectively correct for variations and matrix effects, leading to highly precise and reliable measurements.

Application AreaResearch FocusAnalytical TechniqueReference
MetabolomicsQuantification of tryptophan in biological samples.GC-MS or LC-MS caymanchem.com
Food ScienceStructural elucidation and profiling of tryptophan-related metabolites in plant foods.LC-MS/MS sigmaaldrich.com
ImmunologyInvestigation of anti-inflammatory activity of low molecular weight fractions of human serum albumin.Not Specified scientificlabs.co.uksigmaaldrich.com
NeurochemistryUsed in neurochemistry research, likely for tracking tryptophan metabolism into neurotransmitters like serotonin.Mass Spectrometry pubcompare.ai

Mechanistic and Biophysical Applications: Beyond its role as a standard, L-Tryptophan (Indole-D5) is employed in mechanistic and structural studies. The deuterium labels serve as probes to investigate molecular structure and metabolic pathways.

Study TypeSpecific UseKey Finding/PurposeReference
Biophysical StudyNeutron ScatteringUsed to study protein structure and dynamics. Deuterium has different scattering properties than hydrogen, enabling contrast variation techniques to highlight specific parts of a protein, like maltose (B56501) binding protein. scientificlabs.co.uksigmaaldrich.com
Metabolic TracingBiosynthesis of AlkaloidsUsed to create tryptamine-(indole-d5), which was fed to Cinchona pubescens plants to trace its incorporation into alkaloids like quinine, confirming the biosynthetic pathway. researchgate.net
Microbial MetabolismGut Microbiome StudiesTryptophan analogues are used to study the production of microbial metabolites like indole, which is linked to uremic toxins in chronic kidney disease. L-Tryptophan (Indole-D5) can trace the origin of these compounds. nih.gov
Chemical SynthesisH-D Exchange ReactionsL-tryptophan was used as a substrate in studies developing methods for deuterium labeling of indole compounds via acid-catalyzed exchange. acs.org

These applications demonstrate the critical role of L-Tryptophan (Indole-D5) in advancing our understanding of complex biological systems, from the atomic detail of protein structures to the metabolic networks that define health and disease.

Properties

Molecular Weight

209.26

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of L Tryptophan Indole D5

Chemical Synthesis Pathways for Indole-Deuterated L-Tryptophan

The preparation of L-Tryptophan (Indole-D5) can be broadly approached through two primary strategies: direct deuterium (B1214612) exchange on the L-tryptophan molecule or a multi-step synthesis commencing with a pre-deuterated indole (B1671886) synthon.

A prevalent and efficient method involves the direct acid-catalyzed hydrogen-deuterium (H-D) exchange reaction on L-tryptophan. acs.orgnih.gov This approach is favored due to its directness compared to multi-step syntheses that might start from smaller, pre-labeled building blocks. nih.gov For instance, treating L-tryptophan with a strong deuterated acid in a deuterated solvent can facilitate the exchange of the protons on the indole ring with deuterium atoms. acs.org

Another innovative approach is a one-pot, two-step enzymatic cascade reaction. rsc.org This biosynthetic route utilizes enzymes such as L-threonine aldolase (B8822740) and an engineered β-subunit of tryptophan synthase to construct the L-tryptophan molecule from simpler, potentially deuterated precursors like indole, glycine, and formaldehyde. rsc.org This method presents an attractive alternative to purely chemical syntheses, often affording high enantiopurity. rsc.org

Furthermore, L-tryptophans with specific deuterium or other isotopic labels in the six-membered ring have been synthesized via a quantitative one-step biosynthetic conversion from the corresponding labeled indoles. researchgate.net This is achieved using transformed Escherichia coli cells that overproduce the enzyme tryptophan synthetase. researchgate.net

Deuterium Exchange Reactions within the Indole Ring System

The most direct method for producing indole-deuterated L-tryptophan is through hydrogen-deuterium (H-D) exchange reactions. vulcanchem.com These reactions typically involve subjecting L-tryptophan to acidic conditions in the presence of a deuterium source. acs.orgnih.gov

A practical and facile method for deuterating 3-substituted indoles, including L-tryptophan, involves treatment with 20 wt % deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) at elevated temperatures (60–90 °C). acs.orgnih.gov The protons at positions C2, C4, C5, C6, and C7 of the indole ring are exchanged for deuterium under these conditions. acs.org The reaction is believed to proceed via electrophilic substitution on the electron-rich indole ring.

The kinetics of this exchange have been studied, revealing the relative rates of proton exchange at different positions on the indole ring in deutero-trifluoroacetic acid (d-TFA) to be H-2 > H-5 > H-6 > H-4 > H-7. researchgate.net The presence of the amino group on the side chain can influence the reaction rate, with the H-D exchange of L-tryptophan being comparatively slower than other indoles under certain acidic conditions. acs.org

Strategies for Achieving High Isotopic Purity and Regiospecificity

Achieving high isotopic purity and controlling the specific positions of deuterium incorporation (regiospecificity) are critical for the utility of labeled compounds. For L-Tryptophan (Indole-D5), several strategies are employed to meet these requirements.

High Isotopic Purity: High levels of deuterium incorporation, often exceeding 95%, can be achieved through acid-catalyzed H-D exchange by carefully selecting the reagents and reaction conditions. acs.orgnih.gov For example, using 20 wt % D₂SO₄ in CD₃OD has been shown to be effective for producing pentadeuterated L-tryptophan with high isotopic purity. acs.orgnih.gov Biosynthetic methods also report high levels of isotope incorporation, with some achieving 99% enrichment at specific positions without scrambling. researchgate.net

Regiospecificity: While methods exist for the exhaustive deuteration of the indole ring to produce L-Tryptophan (Indole-D5), regiospecific labeling at particular positions is also of significant interest.

Enzymatic Synthesis: Enzymatic methods offer excellent control over regiospecificity. For instance, using tryptophan synthase from Salmonella typhimurium or a biocatalytic approach with an engineered β-subunit (PfTrpB2B9) can achieve quantitative deuteration specifically at the C2-position of tryptophan when the reaction is conducted in a deuterated buffer. rsc.org Similarly, the enzyme tryptophanase can catalyze the coupling of indole derivatives with S-methyl-L-cysteine in D₂O to yield products specifically labeled with deuterium in the α-position of the side chain. researchgate.net

Chemical Synthesis: Chemical strategies can also be tailored for regiospecificity. The synthesis of L-tryptophan labeled at positions 4, 5, 6, or 7 has been accomplished with high isotopic incorporation (95-99%) and without scrambling through multi-step chemical syntheses starting from appropriately substituted precursors, followed by enzymatic conversion to the final amino acid. researchgate.netresearchgate.net

The following table summarizes different methods and their effectiveness in achieving high isotopic purity and regiospecificity.

MethodReagents/EnzymeTarget PositionsIsotopic PurityReference
Acid-Catalyzed H-D Exchange20 wt % D₂SO₄ in CD₃ODC2, C4, C5, C6, C7>95% average D incorporation acs.org
Biosynthetic ConversionTryptophan SynthetaseSpecific positions (e.g., 4, 5, 6, 7)95-99% researchgate.net
Enzymatic CondensationEngineered Tryptophan Synthase (PfTrpB2B9)C2Quantitative rsc.org
Enzymatic CouplingTryptophanaseα-position100% researchgate.net

Purification and Characterization Techniques for Deuterated L-Tryptophan

Following the synthesis of L-Tryptophan (Indole-D5), rigorous purification and characterization are essential to ensure the final product's quality and confirm its isotopic composition.

Purification:

Column Chromatography: A standard technique for purifying the synthesized deuterated tryptophan is column chromatography on silica (B1680970) gel. acs.org This method separates the desired product from unreacted starting materials, byproducts, and other impurities.

Ion Exchange Chromatography: This technique is particularly useful for purifying amino acids. The crude product can be adsorbed onto a suitable ion exchange resin and then eluted to isolate the pure deuterated L-amino acid. google.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine and ensure the optical purity of the L-tryptophan, confirming that the stereochemistry was maintained during the synthesis. For example, analysis can show that the enantiomeric excess (ee) is maintained at a high level (e.g., 98% ee). acs.org

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for characterizing the structure of the synthesized compound. acs.org In the case of deuterated compounds, ¹H NMR is particularly powerful for determining the degree of deuterium incorporation by observing the reduction in the intensity of proton signals at the deuterated positions. acs.orgnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound and thus the number of deuterium atoms incorporated. acs.orgnih.gov The measured mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) will be higher than that of the unlabeled compound, corresponding to the mass of the incorporated deuterium atoms. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. acs.org

The table below outlines the analytical techniques used for the characterization of L-Tryptophan (Indole-D5).

TechniquePurposeKey FindingsReference
¹H NMRDetermine degree of deuterationReduction of proton signals at indole ring positions acs.orgnih.gov
¹³C NMRConfirm carbon skeletonShows carbon signals coupled to deuterium (triplets) acs.org
HRMS (ESI-TOF)Confirm molecular weight and isotopic incorporationIncreased m/z value corresponding to D5 labeling acs.orgnih.gov
Chiral HPLCDetermine optical purityConfirms high enantiomeric excess (e.g., >98% ee) acs.org

Advanced Analytical Applications of L Tryptophan Indole D5 in Quantitative and Qualitative Research

Mass Spectrometry (MS)-Based Methodologies

The known mass shift of +5 Da compared to its unlabeled counterpart allows for clear differentiation in mass spectrometric analyses, making L-Tryptophan (Indole-D5) a crucial component in various quantitative and qualitative research applications. sigmaaldrich.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Tryptophan and Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a gold standard for achieving the highest metrological quality in quantitative analysis. chemie-brunschwig.ch In this technique, a known amount of L-Tryptophan (Indole-D5) is added to a sample as an internal standard. Because the deuterated standard is chemically identical to the naturally occurring analyte (L-Tryptophan), it experiences the same extraction, derivatization, and ionization efficiencies during the analytical process.

By measuring the ratio of the mass spectrometric signal of the analyte to that of the isotopically labeled standard, highly accurate and precise absolute quantification can be achieved. This approach effectively corrects for sample matrix effects and variations in instrument response, which are common challenges in complex biological samples. The use of L-Tryptophan (Indole-D5) in IDMS is fundamental for the exact measurement of tryptophan and its metabolites in various matrices, including plasma, cerebrospinal fluid, and tissue extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Tryptophan Metabolomics

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a cornerstone of metabolomics research, and L-Tryptophan (Indole-D5) plays a pivotal role in these studies. caymanchem.com Tryptophan metabolism is complex, involving multiple pathways such as the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is influenced by gut microbiota. nih.govresearchgate.net These pathways produce a wide array of bioactive metabolites implicated in numerous physiological and pathological processes.

In targeted LC-MS/MS methods, L-Tryptophan (Indole-D5) is used as an internal standard to quantify not only tryptophan itself but also a range of its metabolites. nih.gov For instance, researchers have developed and validated UHPLC-ESI-MS/MS methods for the targeted quantification of up to 39 metabolites related to tryptophan and tyrosine metabolism in human plasma and urine. nih.gov In such studies, L-Tryptophan (Indole-D5) helps to ensure the accuracy and reliability of the quantification of various indole derivatives. nih.gov The use of stable isotope-labeled internal standards like L-Tryptophan (Indole-D5) is crucial for compensating for matrix effects and achieving reliable quantification in large-scale clinical and epidemiological studies. acs.org

A representative LC-MS/MS method for profiling tryptophan-related metabolites might involve the following steps:

Sample preparation, including protein precipitation and addition of the internal standard mixture containing L-Tryptophan (Indole-D5). frontiersin.org

Chromatographic separation of the analytes on a suitable column, such as a C18 column. frontiersin.org

Detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.com

The table below illustrates typical MRM transitions that could be used for the analysis of tryptophan and its deuterated standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Tryptophan205.1146.0
L-Tryptophan (Indole-D5)210.1151.0

This table is for illustrative purposes; actual values may vary based on instrumentation and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Tryptophan Derivatives

While LC-MS is more commonly used for the analysis of amino acids and their metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For GC-MS analysis, non-volatile compounds like tryptophan and its derivatives must first be chemically modified to increase their volatility, a process known as derivatization.

L-Tryptophan (Indole-D5) can serve as an internal standard in GC-MS-based methods for the analysis of tryptophan metabolites. caymanchem.com After derivatization, the deuterated standard co-elutes with the native analyte, and the mass spectrometer can distinguish between them based on their mass-to-charge ratios. This allows for accurate quantification, correcting for any inconsistencies in the derivatization process or during the chromatographic run. For example, a study might use silylation to create volatile derivatives of tryptophan and its metabolites for subsequent GC-MS analysis. mdpi.com

Role as an Internal Standard in High-Throughput Metabolite Profiling

In the field of high-throughput metabolomics, where large numbers of samples are analyzed, precision and reproducibility are paramount. L-Tryptophan (Indole-D5) is frequently employed as an internal standard to monitor and correct for variations across a large sample set. scientificlabs.co.ukhelsinki.fi Its chemical similarity to tryptophan ensures that it behaves almost identically during sample preparation and analysis, making it an ideal control. scientificlabs.co.uk

The use of L-Tryptophan (Indole-D5) as an internal standard helps to:

Correct for sample loss during preparation: By adding the standard at the beginning of the workflow, any subsequent loss of sample will affect both the analyte and the standard equally.

Account for matrix effects: The presence of other molecules in a complex sample can enhance or suppress the ionization of the analyte. The internal standard experiences the same effect, allowing for correction. helsinki.fi

Monitor instrument performance: Consistent measurement of the internal standard signal across a batch of samples indicates stable instrument performance.

In a typical high-throughput workflow, a solution containing L-Tryptophan (Indole-D5) is added to every sample, including calibration standards and quality control samples. helsinki.fi The data is then normalized to the signal of the internal standard, improving the reliability and comparability of the results across the entire study.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

Beyond its use in mass spectrometry, the isotopic labeling of L-Tryptophan (Indole-D5) also offers advantages in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying the structure and dynamics of biomolecules at the atomic level.

Biomolecular NMR for Probing Protein-Ligand Interactions

NMR spectroscopy is a key method for characterizing the interactions between proteins and their ligands. nih.gov Tryptophan residues, with their unique indole ring, often play important roles in protein structure and function, including ligand binding. The introduction of isotopically labeled tryptophan, such as L-Tryptophan (Indole-D5), can provide valuable insights.

While direct observation of deuterium (B1214612) by NMR is less common in protein studies, the deuteration of the indole ring simplifies the proton NMR spectrum. By replacing protons with deuterium, the corresponding signals in the 1H-NMR spectrum are eliminated, which can help in assigning the remaining signals and reducing spectral overlap, a common challenge in the NMR of large biomolecules.

Furthermore, in more advanced NMR experiments, the specific deuteration pattern of L-Tryptophan (Indole-D5) can be used in combination with other isotopic labels (e.g., ¹³C, ¹⁵N) to probe specific structural features and dynamic processes. For example, in studies of protein dynamics, the relaxation properties of the remaining protons can be altered by the presence of adjacent deuterium, providing information on local motions. The use of extrinsic tryptophan residues, introduced into a protein at specific locations, can also serve as valuable probes for monitoring conformational changes upon ligand binding. nih.gov

Isotope Labeling for Advanced NMR Experiments

The strategic substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) in L-Tryptophan, specifically on the indole ring to create L-Tryptophan (Indole-D5), is a powerful technique in modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. chemie-brunschwig.ch This isotopic labeling is instrumental in simplifying complex spectra and enabling a range of advanced NMR experiments that would otherwise be intractable, particularly for larger proteins and complex biological systems. chemie-brunschwig.chpubcompare.ai

The primary advantage of deuteration in this context is the significant reduction of signals in the ¹H NMR spectrum. Since deuterium is not detected in standard proton NMR, replacing the five protons on the indole ring with deuterium effectively renders that portion of the molecule "invisible," thus eliminating overlapping signals and reducing spectral complexity. This simplification allows researchers to focus on the remaining protonated sites of the tryptophan residue or other amino acids within a protein, facilitating unambiguous resonance assignment and structural analysis.

Furthermore, L-Tryptophan (Indole-D5) is a crucial tool in proteomics, metabolomics, and pharmaceutical research for tracking metabolic pathways with high precision. pubcompare.aiisotope.com Its integration into NMR spectroscopy allows for detailed investigation of protein structure, dynamics, and interactions. chemie-brunschwig.chlabmix24.com A variety of multidimensional NMR experiments are employed to study molecules labeled with stable isotopes. chemie-brunschwig.chbmrb.io

Table 1: NMR Experiments Performed on L-Tryptophan This table summarizes standard NMR experiments that can be applied to study isotopically labeled L-Tryptophan, providing insights into its molecular structure and environment. The data is representative of typical experiments conducted on amino acids for structural elucidation. bmrb.io

Experiment Type Purpose Typical Information Obtained
1D ¹H Proton Spectrum Provides a general overview of all proton signals in the molecule. In L-Tryptophan (Indole-D5), the absence of indole proton signals simplifies the spectrum.
1D DEPT (90 & 135) Carbon Multiplicity Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.
2D [¹H,¹³C]-HSQC Proton-Carbon Correlation Shows direct correlations between protons and the carbons they are attached to, essential for backbone and side-chain assignments.
2D [¹H,¹³C]-HMBC Long-Range H-C Correlation Reveals correlations between protons and carbons separated by two or three bonds, key for linking different parts of the molecule.
2D [¹H,¹H]-COSY Proton-Proton Correlation Identifies protons that are coupled (typically through 2-3 bonds), helping to trace out spin systems within the amino acid.

Biophysical Characterization Using Neutron Scattering

L-Tryptophan (Indole-D5) is extensively utilized in biophysical studies employing neutron scattering, a powerful technique for probing the structure and dynamics of biomolecules. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com The utility of deuteration in this context stems from the distinct neutron scattering properties of hydrogen (¹H) and deuterium (²H). These isotopes have significantly different neutron scattering lengths, which allows for a technique known as contrast variation in Small-Angle Neutron Scattering (SANS). osti.gov

In a typical SANS experiment on a protein, researchers can selectively label specific residues, such as tryptophan, with deuterium. nih.gov By doing so, the scattering contrast of that part of the molecule is altered relative to the rest of the protein and the solvent. This "contrast matching" can make certain components of a large biomolecular assembly effectively invisible to neutrons, thereby highlighting the structure and arrangement of the remaining components. osti.gov

Research on model systems like maltose (B56501) binding protein (MBP) has demonstrated the power of this approach. nih.govresearchgate.net By preparing different isotopically labeled versions of MBP—including fully hydrogenated, perdeuterated, and selectively labeled samples with deuterated tryptophan (D-trp MBP)—scientists can obtain distinct SANS data for each. nih.govresearchgate.net Comparing these datasets provides detailed structural information that is otherwise difficult to access. nih.gov Similarly, a study on the enzyme tryptophan synthase used deuterium-labeled components to determine its quaternary structure, revealing the spatial arrangement and distances between its subunits. nih.gov

Beyond structural analysis, isotope labeling is used with elastic incoherent neutron scattering (EINS) to study molecular dynamics. pnas.org In a study of bacteriorhodopsin, specific amino acids, including tryptophan, were hydrogenated within an otherwise fully deuterated protein. pnas.org This allowed researchers to isolate and characterize the motions of these specific residues, revealing that amino acids in the functional center of the protein were more rigid and shielded from solvent effects compared to the rest of the protein. pnas.org

Table 2: Research Findings from Selective Deuteration in Neutron Scattering Studies This table outlines key findings from studies where L-Tryptophan was isotopically labeled for neutron scattering analysis.

System Studied Labeling Strategy Technique Key Research Finding Reference
Maltose Binding Protein (MBP) Selective deuteration of tryptophan residues (D-trp MBP) in an otherwise hydrogenated protein. SANS Measurable differences were observed in the SANS data compared to fully hydrogenated or perdeuterated MBP, enhancing structure determination. nih.govresearchgate.net
Tryptophan Synthase Deuterium labeling of specific subunits (α and β). SANS Determined the quaternary structure, showing that the two α subunits are located on opposite sides of the central β₂ subunit, with specific distances between them measured. nih.gov
Bacteriorhodopsin (BR) Specific hydrogenation of tryptophan and methionine in a fully deuterated protein. EINS Revealed that the functional center's amino acids are dynamically more rigid and shielded from solvent effects compared to the global protein structure. pnas.org

Elucidation of Tryptophan Metabolic Pathways Utilizing L Tryptophan Indole D5 As a Tracer

Investigation of Primary Tryptophan Catabolism and Anabolism

L-tryptophan, an essential amino acid, is a precursor for the synthesis of proteins and a variety of bioactive compounds. nih.gov Its catabolism is a critical process, with the majority of free tryptophan being channeled into the kynurenine (B1673888) pathway, accounting for approximately 95% of its degradation. nih.govnih.gov The remaining portion is primarily utilized in the synthesis of serotonin (B10506) and other indole-containing molecules. nih.govnih.gov

L-Tryptophan (indole-D5) is employed as an internal standard for the quantification of tryptophan and its metabolites in biological samples, facilitating the study of these primary metabolic routes. caymanchem.comscientificlabs.co.uk By introducing a known quantity of the deuterated tracer, researchers can accurately measure the concentrations of endogenous tryptophan and its downstream products. This technique is crucial for understanding the flux through different metabolic pathways under various physiological and pathological conditions. For instance, studies have utilized L-Tryptophan (indole-D5) to investigate the impact of the gut microbiome on tryptophan metabolism, tracing the production of indole (B1671886) and its derivatives. frontiersin.org

The catabolism of tryptophan is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which catalyze the opening of the indole ring to form N-formylkynurenine. nih.govnih.govcaymanchem.com This is the rate-limiting step of the kynurenine pathway. nih.gov Anabolic processes involving tryptophan primarily revolve around its incorporation into proteins and its role as a precursor for the synthesis of vital compounds like NAD+. nih.govnih.gov

The use of L-Tryptophan (indole-D5) allows for the differentiation between dietary tryptophan and the newly synthesized metabolites, providing a dynamic view of tryptophan metabolism. This is particularly valuable in studying conditions where tryptophan metabolism is dysregulated, such as in inflammatory diseases and certain neurological disorders. nih.govfrontiersin.org

Kynurenine Pathway Studies

The kynurenine pathway is the principal route of tryptophan degradation in mammals and plays a significant role in immune regulation and neurotransmission. nih.goveir-isei.de Dysregulation of this pathway has been implicated in a variety of diseases. eir-isei.de L-Tryptophan (indole-D5) serves as an invaluable tracer for investigating the intricacies of this pathway.

Tracing Enzymatic Steps and Intermediate Formation

The journey of the deuterated label from L-Tryptophan (indole-D5) allows for the step-by-step analysis of the kynurenine pathway. Following the initial conversion to deuterated N-formylkynurenine, subsequent enzymatic reactions lead to the formation of a series of labeled intermediates. These include kynurenine, kynurenic acid, anthranilic acid, 3-hydroxykynurenine, and quinolinic acid. nih.gov

By monitoring the appearance and disappearance of these deuterated metabolites over time, researchers can infer the activity of the enzymes involved, such as kynurenine formamidase, kynurenine 3-monooxygenase, kynureninase, and kynurenine aminotransferases. frontiersin.org This provides a detailed picture of the metabolic flux through different branches of the pathway. For example, the ratio of deuterated kynurenic acid to deuterated kynurenine can indicate the relative activity of kynurenine aminotransferases versus other kynurenine-metabolizing enzymes.

Quantification of Deuterated Kynurenine Metabolites

The use of L-Tryptophan (indole-D5) enables the precise quantification of kynurenine pathway metabolites in various biological matrices, including plasma and tissue samples. mdpi.com This is typically achieved using liquid chromatography-mass spectrometry (LC-MS/MS), where the deuterated metabolites serve as ideal internal standards for their non-labeled counterparts, correcting for variations in sample preparation and instrument response.

Studies have successfully employed this methodology to measure the concentrations of key deuterated metabolites such as kynurenine-d4 and kynurenic acid-d5. pubcompare.aisemanticscholar.org This quantitative data is crucial for understanding how the kynurenine pathway is altered in different physiological states or in response to therapeutic interventions.

Deuterated Kynurenine Pathway MetabolitesAnalytical MethodApplication
Kynurenine-d4LC-MS/MSTracer studies of the kynurenine pathway
Kynurenic acid-d5LC-MS/MSQuantification of neuroprotective metabolites
3-Hydroxykynurenine-13C2–15NLC-MS/MSIsotope dilution mass spectrometry
Xanthurenic acid-d4LC-MS/MSInvestigation of vitamin B6 deficiency
Picolinic acid-d3LC-MS/MSAnalysis of immune-modulating metabolites

Serotonin Biosynthesis Pathway Elucidation

The serotonin pathway, though a minor route of tryptophan metabolism in terms of quantity, is of immense physiological importance due to serotonin's role as a neurotransmitter and hormone. nih.govnih.gov L-Tryptophan (indole-D5) has been instrumental in shedding light on the dynamics of serotonin production.

Investigating Tryptophan Hydroxylase Activity

The rate-limiting step in serotonin biosynthesis is the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH). nih.govcaymanchem.com The activity of this enzyme is a key determinant of serotonin levels. By administering L-Tryptophan (indole-D5) and measuring the formation of deuterated 5-HTP, researchers can directly assess the in vivo activity of TPH. semanticscholar.org

This approach allows for the investigation of factors that regulate TPH activity, such as substrate availability and the presence of inhibitors or activators. While some studies have noted potential issues with the back exchange of deuterium (B1214612) labels in certain tracer applications, the use of indole-deuterated tryptophan has proven effective in many contexts. nih.gov

Tracking Deuterated Serotonin Formation

Following the formation of deuterated 5-HTP, the subsequent decarboxylation by aromatic L-amino acid decarboxylase yields deuterated serotonin (5-hydroxytryptamine). semanticscholar.org Tracking the appearance of deuterated serotonin provides a direct measure of the rate of serotonin synthesis.

Indole Pathway and Microbiome-Mediated Tryptophan Metabolism

The indole pathway represents a significant route for tryptophan metabolism, predominantly carried out by the gut microbiota. The use of L-Tryptophan (indole-D5) as a stable isotope tracer has been instrumental in elucidating the dynamics of this pathway, from the initial enzymatic cleavage of tryptophan to the formation and subsequent fate of various indole derivatives. This deuterated analog allows for precise tracking and quantification of metabolites, distinguishing them from their endogenous, non-labeled counterparts.

Analysis of Microbial Tryptophanase Activity

Microbial tryptophanase (tryptophan indole-lyase, TIL) is the key enzyme initiating the indole pathway. It catalyzes the β-elimination of L-tryptophan to produce indole, pyruvate, and ammonia. caymanchem.comglpbio.comnih.gov The activity of this enzyme within complex microbial communities can be effectively analyzed using L-Tryptophan (indole-D5). When gut microbes are cultured with L-Tryptophan (indole-D5), the production of deuterated indole (indole-d4 or d5) can be monitored over time using mass spectrometry-based techniques. biorxiv.org This provides a direct measure of the collective tryptophanase activity of the microbiota.

Research has shown that the expression and activity of tryptophanase are influenced by environmental conditions. For instance, the presence of easily metabolizable carbohydrates can suppress the expression of the tnaA gene, which encodes for tryptophanase, in species like Escherichia coli through carbon catabolite repression. biorxiv.org Stable isotope tracing with L-Tryptophan (indole-D5) allows for precise investigation of these regulatory mechanisms in mixed microbial populations.

Studies have utilized this approach to screen for inhibitors of microbial tryptophanase. By incubating microbial cultures with L-Tryptophan (indole-D5) and potential inhibitory compounds, the reduction in deuterated indole formation can be quantified, providing a clear indication of the inhibitor's potency against the target enzyme within a complex biological system. nih.gov

Characterization of Inter-species Metabolic Cross-feeding in Microbial Consortia

The production of certain tryptophan metabolites, particularly IPA, often requires the coordinated metabolic activity of multiple microbial species in a process known as cross-feeding. nih.govdb-thueringen.debiorxiv.org Stable isotope tracing with L-Tryptophan (indole-D5) is a powerful method to uncover these intricate metabolic interactions.

A notable example is the two-step conversion of tryptophan to IPA. Recent research has identified that some species, like Lachnospira eligens, can efficiently convert tryptophan to ILA but cannot produce IPA. nih.gov Other species, such as Enterocloster aldenensis, cannot utilize tryptophan directly but can readily convert ILA into IPA. nih.gov

By co-culturing these organisms in the presence of L-Tryptophan (indole-D5), researchers can observe the formation of ILA-d5, which is then consumed and converted into IPA-d5, unequivocally demonstrating the metabolic handover between the two species. nih.govnih.gov This provides direct evidence of metabolic cross-feeding and helps to construct a more accurate picture of community-level metabolism that would be missed by studying organisms in isolation. These findings highlight how dietary components, such as pectin (B1162225) which can promote the growth of ILA-producers, can influence the output of bioactive metabolites through these cross-feeding networks. nih.gov

Exploration of Other Tryptophan Catabolic Routes (e.g., Tryptamine (B22526), Indole-3-pyruvic acid)

In addition to the well-characterized indole and kynurenine pathways, tryptophan can be catabolized through several other routes, both in the host and by the microbiota. L-Tryptophan (indole-D5) is a versatile tracer for exploring these alternative pathways.

Tryptamine Pathway: Tryptophan can be decarboxylated by the enzyme tryptophan decarboxylase to form the trace amine tryptamine. wikipedia.orgnih.govmdpi.com Tryptamine acts as a signaling molecule in the gut and a neuromodulator in the brain. wikipedia.orgnih.gov Using L-Tryptophan (indole-D5) as a substrate, the production of deuterated tryptamine (tryptamine-d5) can be quantified in various biological systems, from plant extracts to mammalian tissues and microbial cultures. mdpi.com This allows for the assessment of tryptophan decarboxylase activity and the flux through this pathway. Tryptamine can be further metabolized to indole-3-acetaldehyde and then to indole-3-acetic acid. nih.gov

Indole-3-Pyruvic Acid (IPyA) Pathway: This pathway is a key route for the synthesis of IAA in both plants and bacteria. researchgate.netresearchgate.netjircas.go.jp It begins with the deamination of tryptophan by a tryptophan aminotransferase to form indole-3-pyruvic acid (IPyA). researchgate.netjircas.go.jp IPyA is an unstable intermediate that can be subsequently converted to indole-3-acetaldehyde and then to IAA. researchgate.netplos.org Due to its instability, the presence of the IPyA pathway is often inferred by detecting its more stable downstream products. Tracing with L-Tryptophan (indole-D5) enables the detection of deuterated IPyA, ILA (a reduction product of IPyA), and IAA, providing definitive evidence of this pathway's activity. plos.org

Table 2: Alternative Tryptophan Catabolic Pathways and Key Metabolites

Pathway Key Intermediate(s) Key Enzyme(s) End Product(s)
Tryptamine Pathway Tryptamine, Indole-3-acetaldehyde Tryptophan decarboxylase, Monoamine oxidase Tryptamine, Indole-3-acetic acid, Tryptophol. wikipedia.orgnih.gov
Indole-3-Pyruvic Acid Pathway Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde Tryptophan aminotransferase, IPyA decarboxylase, Aldehyde dehydrogenase Indole-3-acetic acid (IAA), Indole-3-lactic acid (ILA). researchgate.netresearchgate.netplos.org

Mechanistic and Enzymatic Research Using Deuterated L Tryptophan

Probing Enzyme Kinetics and Reaction Mechanisms through Kinetic Isotope Effects

The use of L-tryptophan (indole-d5) is central to the study of kinetic isotope effects (KIEs), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This technique provides profound insights into the rate-determining steps of enzymatic reactions.

In the study of tryptophan 2,3-dioxygenase (TDO), an enzyme that catalyzes the first step in the kynurenine (B1673888) pathway, researchers observed an inverse α-secondary substrate kinetic isotope effect. utsa.edu When L-tryptophan (indole-d5) was used as the substrate, a kH/kD of 0.87 ± 0.03 was measured. utsa.edu This inverse effect suggests a change in hybridization at a carbon center during the rate-limiting step of the reaction, providing crucial evidence for the proposed mechanism. utsa.edu

Similarly, investigations into tryptophan indole-lyase (tryptophanase) from Escherichia coli have utilized deuterated tryptophan to understand its reaction mechanism. nih.gov Studies using [α-2H]-L-tryptophan revealed significant primary kinetic isotope effects on the pre-steady-state phases of the reaction. nih.gov This indicates that the breaking of the Cα-H bond is a rate-determining step in the formation of the quinonoid intermediate. nih.gov Furthermore, research on the enzymatic decomposition of L-tryptophan by tryptophanase determined the kinetic and solvent deuterium (B1214612) isotope effects at the 4- and 5-positions of the indole (B1671886) ring, providing a deeper understanding of the catalytic process. nih.gov

Another notable example is the study of tryptophan 2-monooxygenase (TMO), a flavoenzyme. While the direct use of indole-d5-tryptophan was not the focus, mechanistic studies on the related L-amino acid oxidase activity using deuterated alanine (B10760859) revealed a primary deuterium kinetic isotope effect of 6.0 ± 0.5. nih.govnih.gov This large KIE is consistent with hydride transfer being a key step in the oxidation mechanism, a finding that informs the broader understanding of enzymes that act on amino acids like tryptophan. nih.govnih.gov

The table below summarizes key findings from studies using deuterated L-tryptophan to probe enzyme kinetics.

EnzymeDeuterated SubstrateObserved EffectImplication
Tryptophan 2,3-dioxygenase (TDO)L-tryptophan (indole-d5)Inverse α-secondary KIE (kH/kD = 0.87 ± 0.03)Change in hybridization at a carbon center in the rate-limiting step. utsa.edu
Tryptophan indole-lyase (Tryptophanase)[α-2H]-L-tryptophanSignificant primary KIE on pre-steady-state phases. nih.govCα-H bond breaking is a rate-determining step. nih.gov
Tryptophan indole-lyase (Tryptophanase)[4'-(2)H]-L-tryptophan & [5'-(2)H]-L-tryptophanDetermined kinetic and solvent deuterium isotope effects. nih.govProvided detailed insight into the catalytic mechanism. nih.gov

Functional Characterization of Tryptophan-Modifying Enzymes

L-tryptophan (indole-d5) is instrumental in functionally characterizing enzymes that use tryptophan as a substrate, such as tryptophan decarboxylase and tryptophanase. By tracing the metabolic fate of the deuterated label, researchers can confirm enzymatic activity and explore substrate specificity.

Tryptophan Decarboxylase: This enzyme catalyzes the conversion of L-tryptophan to tryptamine (B22526). wikipedia.org In a study on Citrus x limon seedlings, the presence of tryptophan decarboxylase activity was confirmed by feeding the seedlings with L-tryptophan (indole-d5). mdpi.com Subsequent analysis using HPLC-ESI-MS/MS clearly showed the in vivo decarboxylation of the deuterated tryptophan to produce tryptamine (indole-d5). mdpi.com This demonstrated not only the existence of the enzyme but also its ability to process the modified substrate. Further research on a tryptophan decarboxylase from Camptotheca acuminata (CaTDC3) revealed its broad substrate scope, including the ability to decarboxylate various substituted L-tryptophans. frontiersin.org

Tryptophanase: This enzyme catalyzes the degradation of L-tryptophan into indole, pyruvate, and ammonia. caymanchem.comglpbio.com It can also catalyze the reverse reaction to synthesize tryptophan from indole and an amino acid donor. researchgate.net The use of deuterated substrates has been pivotal in understanding its mechanism. For instance, tryptophanase can catalyze the synthesis of deuterium-labeled halogen derivatives of L-tryptophan when provided with the corresponding halogenated indoles in a deuterated medium (D₂O). researchgate.net This highlights the enzyme's versatility and provides a method for synthesizing specifically labeled amino acids.

The table below provides examples of how L-tryptophan (indole-d5) has been used to characterize these enzymes.

EnzymeOrganism/SystemDeuterated SubstrateKey Finding
Tryptophan DecarboxylaseCitrus x limon seedlingsL-tryptophan (indole-d5)Confirmed in vivo decarboxylation to tryptamine (indole-d5). mdpi.com
TryptophanaseE. coliHalogenated indoles in D₂OCatalyzed the synthesis of deuterium-labeled halogenated L-tryptophan derivatives. researchgate.net
SuiB (Radical SAM enzyme)In vitro reactiond₅-Trp6-SuiAIncorporation of deuterium at the indole slowed the reaction, allowing for the trapping of a Lys-Trp• radical intermediate. pnas.org

Elucidation of Novel Biochemical Transformation Pathways

The use of L-tryptophan (indole-d5) as a tracer has been crucial in uncovering and confirming novel biochemical pathways. By following the deuterium label through a series of metabolic steps, scientists can connect substrates with their downstream products.

A significant example is the elucidation of the skatole (3-methylindole) production pathway by the acetogenic bacterium Clostridium drakei. researchgate.net Using L-tryptophan (indole-d5), researchers demonstrated its conversion to deuterated indole-3-acetic acid (IAA) and subsequently to deuterated skatole. researchgate.net This provided definitive evidence for the pathway where tryptophan is first converted to IAA, which is then decarboxylated to form skatole. researchgate.net

In the biosynthesis of a ribosomal peptide natural product, the radical S-adenosylmethionine (rSAM) enzyme SuiB was studied using a peptide substrate (SuiA) containing an indole-deuterated tryptophan (d₅-Trp6). pnas.org The deuteration at the indole ring slowed down the reaction, which led to the accumulation and trapping of an unprecedented lysine-cross-linked tryptophan radical intermediate. pnas.org This finding provided critical evidence for a radical electrophilic aromatic substitution pathway, a new mechanistic paradigm for this class of enzymes. pnas.org

These studies showcase how L-tryptophan (indole-d5) acts as a powerful tool to map metabolic routes and identify transient, previously unobservable intermediates, thereby expanding our knowledge of biochemical transformations. pnas.orgresearchgate.net

Investigating Metabolic Flux and Turnover Rates in Biological Systems

Stable isotope-labeled amino acids, including L-tryptophan (indole-d5), are essential for metabolic flux analysis, which quantifies the rates of metabolic reactions within a living system. These tracers allow researchers to follow the incorporation of the labeled substrate into various metabolic pools and end products.

L-tryptophan (indole-d5) is frequently used as an internal standard for the quantification of tryptophan and its metabolites in complex biological samples like plasma and tissue extracts using techniques like GC-MS or LC-MS. caymanchem.comglpbio.comcreative-proteomics.com This is a fundamental application for accurately measuring metabolite concentrations, which is a prerequisite for any flux analysis. For example, in studies of glioblastoma, deuterated tryptophan was used for normalization in mass spectrometry imaging to compare metabolite levels between tumor and healthy tissues. thno.org

While heavily deuterated analogs like L-tryptophan-d8 are useful, the exchange kinetics of deuterium with hydrogen can sometimes complicate long-term metabolic studies. Nevertheless, for specific applications, deuterated tryptophan provides valuable data. For instance, the enzymatic synthesis of L-tryptophan labeled with deuterium at the α-carbon position has been developed to study biotransformation mechanisms using kinetic isotope effect methods. researchgate.net Furthermore, methods have been established to determine the extent of metabolic incorporation of deuterated tryptophan into proteins, providing a direct measure of protein synthesis rates. nih.gov

The ability to trace the fate of L-tryptophan (indole-d5) allows for the investigation of how its metabolism is altered in various physiological and pathological states, providing insights into the dynamic regulation of pathways such as protein synthesis, the kynurenine pathway, and serotonin (B10506) production. nih.gov

Applications in Diverse Biological Research Models

In Vitro Cell Culture Systems for Metabolic Studies

In vitro cell culture systems are fundamental tools for dissecting cellular metabolism. The use of L-tryptophan-d5 in these systems allows for detailed investigations into the uptake, excretion, and metabolic conversion of tryptophan by various cell types.

In one study, L-tryptophan-(indole-d5) was used as an internal standard in an untargeted metabolomics workflow to assess technical errors during sample preparation and analysis of cardiac microtissues. nih.gov This approach helps ensure the reliability and reproducibility of the metabolomic data. Another study investigating tryptophan transport across an in vitro model of the oral mucosa epithelium utilized deuterated tryptophan to assess its permeability from the saliva to the blood compartment. nih.gov The results indicated the involvement of active transport mechanisms, such as the L-type amino acid transporter 1 (LAT1), in tryptophan transport across the oral mucosa. nih.gov

Furthermore, L-tryptophan-d5 can be employed in metabolic flux analysis to trace the incorporation of tryptophan into various metabolic pathways. nih.gov By incubating cells with L-tryptophan-d5 and subsequently analyzing the isotopic enrichment in downstream metabolites, researchers can quantify the rates of different metabolic reactions. nih.gov This technique has been instrumental in understanding how different cell lines metabolize tryptophan and how these processes are altered in disease states.

Table 1: Application of L-Tryptophan (indole-d5) in In Vitro Metabolic Studies

Research Area Cell/Tissue Model Key Finding Reference
Metabolomics Cardiac microtissues Used as an internal standard for quality control. nih.gov
Transport studies Oral mucosa in vitro model Demonstrated active transport of tryptophan across the epithelium. nih.gov

Ex Vivo Tissue and Organ Perfusion Models

Ex vivo models, which involve the study of tissues or organs outside the body, provide a bridge between in vitro and in vivo research. These models maintain the tissue architecture and some of the physiological functions of the organ, allowing for more complex metabolic studies than can be achieved in cell culture.

The use of isotopically labeled tryptophan, such as 6-fluorotryptophan, has been demonstrated in ex vivo tissue samples to monitor tryptophan metabolism via 19F nuclear magnetic resonance. nih.gov While not specifically L-tryptophan-d5, this study highlights the utility of labeled tryptophan analogs in ex vivo settings. Such approaches can be adapted using L-tryptophan-d5 and mass spectrometry to trace metabolic pathways in tissues like the liver or in placental explants. nih.govoup.com For instance, studies on human placenta explants have used such models to investigate the impact of bacterial or viral components on tryptophan metabolism, revealing shifts in pathways like the serotonin (B10506) and kynurenine (B1673888) pathways. oup.com

Fundamental Research in Non-Clinical Animal Models (e.g., Rodent Metabolomics, Gnotobiotic Studies)

Animal models, particularly rodents, are crucial for understanding the systemic metabolism of tryptophan and its role in health and disease. L-tryptophan-d5 is frequently used in these models as a tracer to study the distribution and transformation of tryptophan in vivo.

In rodent metabolomics, L-tryptophan-d5 can be administered orally or via injection, and its metabolites can be tracked in various tissues and biofluids, such as plasma and urine. mdpi.com This allows for a comprehensive analysis of tryptophan metabolism along its major pathways, including the kynurenine and serotonin pathways. mdpi.commdpi.com For example, deuterated tryptophan has been used to quantify tryptophan and its metabolites in studies investigating the effects of chronic stress on emotional responses in mice. usdbiology.com

Gnotobiotic animal models, which are germ-free or colonized with a known set of microorganisms, are particularly valuable for studying the interplay between the host and its gut microbiota in tryptophan metabolism. ibmc.msk.ru Studies using gnotobiotic mice have shown that the gut microbiota is a significant contributor to the pool of tryptophan metabolites in the host. ibmc.msk.runih.gov By colonizing germ-free mice with specific bacterial strains and administering L-tryptophan-d5, researchers can pinpoint the specific contributions of different microbes to the production of various indole (B1671886) derivatives. usdbiology.comnih.gov For instance, research has demonstrated that chronic indole production by gut microbiota can increase the vulnerability of mice to the adverse effects of chronic stress. usdbiology.com Fecal microbiota transplantation (FMT) in gnotobiotic mice has further revealed that the gut microbiota is a source of not only indole derivatives but also metabolites of the kynurenine pathway. ibmc.msk.ru

Table 2: Use of L-Tryptophan (indole-d5) in Non-Clinical Animal Models

Research Model Application Key Finding Reference
Rodent Metabolomics Tracer for in vivo metabolism Allows for quantification of tryptophan metabolites in different tissues and biofluids. mdpi.commdpi.com
Gnotobiotic Mice Investigating host-microbiota interactions Demonstrates the significant contribution of gut microbiota to tryptophan metabolism. ibmc.msk.runih.gov

Investigation of Tryptophan Metabolism in Plant Systems

In plants, tryptophan is a precursor to a wide array of secondary metabolites, including the essential growth hormone auxin (indole-3-acetic acid, IAA). nih.govmdpi.com L-tryptophan-d5 is a critical tool for elucidating the complex pathways of auxin biosynthesis and metabolism.

By feeding plants with L-tryptophan-d5, researchers can trace the conversion of tryptophan to IAA and other related compounds. nih.gov This has been instrumental in identifying the intermediates and enzymes involved in different auxin biosynthetic pathways. For example, studies in pea plants have used deuterated tryptophan to demonstrate that the tryptamine (B22526) pathway to IAA proceeds through the sequence: Trp → tryptamine → indole-3-acetaldehyde → IAA. nih.gov Similarly, research on the biosynthesis of the chlorinated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), in pea seeds utilized [D5]Trp to show that chlorination occurs at the level of tryptophan. oup.com

Furthermore, L-tryptophan-d5 has been used to study the formation of tryptophan glycoconjugates in plants. sciforum.net In pear fruits, feeding experiments with d5-tryptophan demonstrated the enzymatic formation of a novel N-glucoside of tryptophan. sciforum.net This highlights the utility of isotopic labeling in discovering new plant metabolites. The development of efficient methods for the synthesis of deuterated auxins, such as indole-3-acetic acid-d5, further facilitates these metabolic studies. acs.orgnih.gov

Table 3: Application of L-Tryptophan (indole-d5) in Plant Systems

Plant Model Research Focus Key Finding Reference
Pea (Pisum sativum) Auxin biosynthesis Elucidated the tryptamine pathway to IAA. nih.gov
Pea (Pisum sativum) Chlorinated auxin biosynthesis Identified tryptophan as the point of chlorination for 4-Cl-IAA synthesis. oup.com
Pear (Pyrus) Tryptophan glycoconjugates Discovered the enzymatic formation of a tryptophan N-glucoside. sciforum.net

Microbial Fermentation and Biosynthesis Studies

Microbial fermentation is a widely used method for the industrial production of L-tryptophan. nih.govfrontiersin.org Metabolic engineering of microbial strains, such as Escherichia coli and Corynebacterium glutamicum, aims to enhance the yield of L-tryptophan. nih.govmdpi.com In this context, L-tryptophan-d5 can be used as an internal standard for the accurate quantification of L-tryptophan produced during fermentation. glpbio.comcaymanchem.com

Beyond production, deuterated tryptophan is used to study the metabolic pathways of tryptophan in various microorganisms. nih.gov For instance, Raman microspectroscopy combined with deuterium (B1214612) isotope probing (Raman-DIP) can be used to measure the metabolic activities of individual bacterial cells. nih.govresearchgate.net By incubating bacteria with deuterated substrates, researchers can identify which cells are metabolically active and trace the flow of deuterium into different cellular components. nih.gov

Studies on gut microbial tryptophan catabolism have used deuterated tryptophan to investigate how substrate availability and dietary factors regulate the production of tryptophan metabolites. nih.govbiorxiv.org For example, research has shown that in the presence of dietary fiber, the microbial metabolism of tryptophan shifts towards the production of certain indole derivatives. nih.gov This highlights the complex interactions within the gut microbiota and their impact on host metabolism.

Challenges and Prospective Directions in L Tryptophan Indole D5 Research

Advancements in Analytical Detection and Quantification Methodologies

The precise and accurate quantification of L-Tryptophan and its metabolites is fundamental to understanding its role in health and disease. L-Tryptophan (Indole-D5) is predominantly used as an internal standard in mass spectrometry-based methods to correct for analytical variability and matrix effects, thereby improving accuracy. glpbio.comcaymanchem.comcreative-proteomics.com

Recent advancements have focused on enhancing the sensitivity, specificity, and throughput of these analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used platform for the determination of tryptophan and its metabolites. creative-proteomics.comnih.gov The development of Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS methods further offers improved separation and shorter run times. nih.govinviteo.fr For instance, a UHPLC-MS/MS method was developed to monitor 14 different tryptophan metabolites, using L-Tryptophan-d5 as one of the internal standards to ensure accurate quantification in various plant-based food matrices. nih.govresearchgate.net

Researchers have developed specific methods to overcome the challenges of detecting very low concentrations of these analytes in complex biological samples like plasma and brain tissue. inviteo.fr One such method utilizes a Multiple Reaction Monitoring (MRM)-based approach, which, combined with the use of a heavy internal standard like L-Tryptophan (Indole-D5), achieved quantification ranges from 6 fmol/mg to 0.8 nmol/mg in mouse cerebral tissue. inviteo.fr Other approaches include simplifying sample preparation protocols, such as using ascorbic acid as an antioxidant during alkaline hydrolysis to prevent tryptophan degradation, which can reduce analytical run times to as little as 10 minutes. frontiersin.orgresearchgate.net

The table below summarizes and compares various advanced analytical methods where L-Tryptophan (Indole-D5) or other stable isotopes are employed for accurate quantification.

Analytical MethodKey Features & AdvancementsSample MatrixLimit of Quantification (LOQ) / RangeReference
UHPLC-MS/MS (MRM) High sensitivity and specificity for low-concentration metabolites.Plasma, Brain TissuePlasma: 12 fmol/µL - 50 pmol/µL; Brain: 6 fmol/mg - 0.8 nmol/mg inviteo.fr
LC-MS/MS Simultaneous determination of 10 metabolites and neurotransmitters in a single run.Mouse Serum & Brain3.42 to 244.82 nmol/L nih.gov
HPLC with Fluorescence Detection Pre-column derivatization with o-phthaldialdehyde (OPA) for high sensitivity.Biological Fluids30 pmol/mL nih.gov
Capillary Electrophoresis-TOF-MS High-resolution separation for complex matrices; overcomes low surface activity of metabolites.Human Cerebrospinal FluidNot specified nih.gov
HPLC-Single Quadrupole MS Simplified sample preparation using antioxidants; reduced run time (10 min).Protein Hydrolysates0.5 to 40 µM working range frontiersin.org

Integration with Multi-Omics Data for Systems Biology Understanding (e.g., Metabolomics, Transcriptomics, Proteomics)

A systems biology approach, which integrates data from various "-omics" fields, is essential for a holistic understanding of the role of L-Tryptophan metabolism. L-Tryptophan (Indole-D5) is a key enabler for the metabolomics component of this integration, providing the quantitative accuracy needed to correlate metabolic changes with genomic, transcriptomic, and proteomic data.

In metabolomics, L-Tryptophan (Indole-D5) is used as an internal standard to accurately profile the flux through tryptophan's major metabolic pathways: the serotonin (B10506) pathway and the kynurenine (B1673888) pathway. nih.gov This quantitative data is crucial, as shifts in these pathways are implicated in numerous conditions, including neurodegenerative disorders, psychiatric diseases, and immune responses. scispace.comresearchgate.net For example, chronic stress or infections can induce enzymes that shunt tryptophan away from serotonin production and towards the kynurenine pathway, a change that can be precisely quantified using stable isotope dilution methods. nih.govfrontiersin.org

This accurate metabolic data can then be integrated with other omics layers. For instance, proteomics data, often generated using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can reveal changes in the expression of enzymes involved in tryptophan metabolism. nih.govrsc.org By incorporating "heavy" L-Tryptophan (Indole-D5) in SILAC experiments, researchers can quantify changes in protein synthesis and degradation. Correlating these proteomic changes with the metabolic fluxes measured using L-Tryptophan (Indole-D5) as a standard can provide a powerful, multi-layered view of cellular regulation and dysfunction. This integrated approach is vital for understanding complex diseases involving the gut-brain axis and neuroimmunoendocrine responses. scispace.com

Development of Next-Generation Stable Isotope Labeling Strategies

Stable isotope labeling is a cornerstone of quantitative proteomics and metabolic flux analysis. nih.gov While traditional metabolic labeling involves growing cells in media containing a "heavy" amino acid like L-Tryptophan (Indole-D5) to achieve full incorporation, next-generation strategies offer more dynamic and nuanced insights into cellular processes. oup.com

The evolution of the SILAC technique provides a clear example of these advancements. nih.govrsc.org

Pulsed SILAC (pSILAC): This method involves introducing the heavy-labeled amino acid for a short period. By monitoring the rate of incorporation of L-Tryptophan (Indole-D5) into newly synthesized proteins over time, researchers can measure protein synthesis rates directly. nih.gov

Spike-in SILAC: This approach uses a fully labeled cell lysate as an internal standard that is "spiked into" unlabeled experimental samples after cell lysis. This strategy is particularly useful for quantifying proteins from tissues or clinical samples where direct metabolic labeling is not feasible. nih.gov

Hybrid Labeling: To increase the number of samples that can be compared in a single experiment (multiplexing), metabolic labeling with L-Tryptophan (Indole-D5) can be combined with chemical labeling techniques, such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). nih.gov

These advanced labeling strategies, summarized in the table below, move beyond simple steady-state comparisons to allow for the temporal and spatial analysis of the proteome, providing a much deeper understanding of dynamic cellular events.

Labeling StrategyPrincipleKey Application
Traditional SILAC Full metabolic incorporation of a "heavy" amino acid (e.g., L-Tryptophan-d5) for relative quantification between two cell populations.Comparing proteomes under different steady-state conditions.
Pulsed SILAC (pSILAC) Short-term labeling to monitor the initial incorporation rate of the heavy label.Measuring protein synthesis and turnover rates.
Spike-in SILAC Addition of a fully labeled proteome as an internal standard to unlabeled samples.Quantitative proteomics of tissues and clinical samples.
Hybrid Labeling (SILAC + TMT/iTRAQ) Combines metabolic labeling with chemical isobaric tags at the peptide level.High-level multiplexing for comparing many samples simultaneously.

Expansion into Novel Biochemical Pathways and Uncharted Mechanistic Investigations

The use of L-Tryptophan (Indole-D5) as a metabolic tracer is crucial for exploring novel biochemical pathways and elucidating complex biological mechanisms. By administering the labeled compound, researchers can trace the fate of the indole-d5 moiety as it is incorporated into various downstream metabolites, providing direct evidence of pathway activity and flux.

A prime example is the investigation of the kynurenine pathway in the central nervous system. In one study, L-Tryptophan-d5 was administered to rabbits to study the disposition of quinolinic acid, a neurotoxic metabolite. nih.gov The analysis of tri-deuterated quinolinic acid in plasma and cerebrospinal fluid confirmed that the labeled tryptophan served as a precursor, enabling detailed pharmacokinetic studies of this crucial metabolite. nih.gov Such studies are vital for understanding the role of the kynurenine pathway in neurodegenerative diseases. researchgate.net

Furthermore, L-Tryptophan (Indole-D5) can be used to investigate the complex interplay between host and gut microbiota. Intestinal bacteria metabolize tryptophan into a variety of indole (B1671886) derivatives that have significant effects on gastrointestinal function, immune regulation, and inflammation. caymanchem.comcreative-proteomics.com Tracing the conversion of labeled tryptophan into these microbial metabolites can help unravel the mechanisms of the gut-brain axis and identify novel therapeutic targets. childrensmercy.org These mechanistic studies allow researchers to move beyond static measurements to understand the dynamic regulation of metabolic networks in response to physiological and pathological stimuli. nih.gov

Overcoming Experimental Limitations in Complex Biological Matrices

Analyzing L-Tryptophan and its metabolites in biological matrices such as plasma, urine, cerebrospinal fluid, and tissue homogenates presents significant experimental challenges. inviteo.frnih.gov These matrices contain a multitude of interfering substances that can suppress or enhance the ionization of target analytes in a mass spectrometer, a phenomenon known as the "matrix effect," which can severely compromise analytical accuracy. creative-proteomics.com

The primary strategy to overcome this limitation is the use of a stable isotope-labeled internal standard, with L-Tryptophan (Indole-D5) being an ideal choice for tryptophan analysis. creative-proteomics.com Because the deuterated standard is chemically identical to the native analyte, it co-elutes chromatographically and experiences the same matrix effects. By calculating the ratio of the endogenous analyte to the known concentration of the spiked-in standard, these effects can be effectively normalized, leading to accurate and reproducible quantification. creative-proteomics.com

Other strategies focus on sample preparation to remove interfering components:

Protein Precipitation: A common first step for plasma or serum samples to remove the bulk of proteins that can interfere with analysis. inviteo.fr

Solid-Phase Extraction (SPE): A more selective technique to isolate and concentrate analytes of interest while removing salts and other interfering compounds.

Matrix Modification: In some cases, the matrix itself can be altered. For instance, one method uses activated carbon to adsorb and remove endogenous tryptophan from plasma, allowing for the creation of a more suitable "substitute matrix" for building calibration curves. creative-proteomics.com

The table below outlines common experimental limitations and the strategies, often involving L-Tryptophan (Indole-D5), used to mitigate them.

Experimental LimitationDescriptionMitigation Strategy
Matrix Effect Suppression or enhancement of analyte signal due to co-eluting compounds in the sample matrix.Use of a co-eluting stable isotope-labeled internal standard (e.g., L-Tryptophan-d5). creative-proteomics.com
Low Analyte Concentration Metabolite levels are often below the detection limits of the instrument.Sensitive instrumentation (e.g., triple quadrupole MS), and sample preparation techniques like SPE to concentrate the analyte. inviteo.fr
Analyte Degradation Tryptophan can be unstable and degrade during sample preparation (e.g., hydrolysis).Addition of antioxidants like ascorbic acid during sample processing. frontiersin.org
Analytical Variability Run-to-run variations in instrument performance.Rigorous quality control, including the use of internal standards and blind replicate samples. nih.gov

Q & A

Q. How is L-Tryptophan (Indole-D5) synthesized and validated for use as an internal standard in mass spectrometry?

L-Tryptophan (Indole-D5) is synthesized via deuterium labeling at the indole ring positions (2',4',5',6',7') through catalytic exchange or chemical synthesis. Validation involves verifying isotopic purity (>98%) using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Its role as an internal standard requires confirmation of non-interference with endogenous L-tryptophan in biological matrices. For quantification, researchers use calibration curves with known concentrations of the deuterated compound and unlabeled analyte, ensuring linearity (R² > 0.99) and precision (CV < 10%) .

Q. What experimental protocols are recommended for quantifying L-tryptophan in neurological studies using L-Tryptophan (Indole-D5)?

Standard protocols involve spiking biological samples (e.g., cerebrospinal fluid or brain homogenates) with L-Tryptophan (Indole-D5) prior to extraction. Samples are processed via protein precipitation (e.g., acetonitrile) and analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Key parameters include chromatographic separation on a C18 column and detection of transitions such as m/z 209→146 (deuterated) and m/z 204→146 (unlabeled). Validation includes assessing matrix effects (<15%) and recovery rates (85–115%) .

Q. How does L-Tryptophan (Indole-D5) improve accuracy in metabolic flux studies compared to non-deuterated analogs?

The deuterated isotopologue minimizes isotopic overlap with endogenous metabolites, enabling precise tracking of tryptophan catabolism (e.g., serotonin or kynurenine pathways). For flux analysis, researchers administer L-Tryptophan (Indole-D5) in cell cultures or animal models, followed by time-course sampling. Data are corrected for natural isotope abundance using software tools like IsoCor or XCMS. This approach reduces baseline noise and enhances signal specificity in kinetic models .

Advanced Research Questions

Q. What experimental design considerations are critical when studying L-Tryptophan transport kinetics in cerebral cortex slices?

Key factors include:

  • Incubation conditions : Maintain aerobic respiration with Krebs-Ringer phosphate buffer (pH 7.4) containing 10 mM glucose and 25 mM KCl.
  • Saturation kinetics : Use L-Tryptophan concentrations spanning 0.2–3.0 mM to identify Km and Vmax values.
  • Temperature control : Conduct experiments at 37°C to mimic physiological conditions; deviations >5°C alter transport efficiency by >50%.
  • Validation of diffusion vs. active transport : Compare uptake under sodium-free conditions or with metabolic inhibitors (e.g., ouabain). Data contradictions (e.g., non-linear uptake at high concentrations) may require compartmental modeling to distinguish membrane permeability from carrier-mediated transport .

Q. How can conflicting data on L-Tryptophan’s role in serotonin synthesis be resolved using isotope-labeled analogs?

Discrepancies often arise from species-specific tryptophan hydroxylase (TPH) activity or competing metabolic pathways (e.g., kynurenine). To address this:

  • Isotope dilution assays : Co-administer L-Tryptophan (Indole-D5) with unlabeled tryptophan in animal models, then quantify deuterated serotonin via LC-MS/MS.
  • Enzyme inhibition studies : Use TPH inhibitors (e.g., p-chlorophenylalanine) to isolate contributions of peripheral vs. central serotonin synthesis.
  • Multi-omics integration : Pair metabolomics data with transcriptomic analysis of TPH1/2 expression in target tissues. This approach clarifies whether contradictory results stem from methodological variability or biological heterogeneity .

Q. What methodological strategies enhance the thermostability of tryptophan 2-monooxygenase (TMO) in synthetic biology applications?

Semi-rational enzyme engineering combines computational tools (e.g., FoldX, Rosetta) with site-saturation mutagenesis:

  • Hotspot identification : Target flexible regions (e.g., loops) or residues with high B-factors in TMO’s crystal structure.
  • High-throughput screening : Use a colorimetric assay with L-Tryptophan (Indole-D5) to monitor IAM production at elevated temperatures (e.g., 50°C).
  • Stabilizing mutations : Introduce disulfide bonds or hydrophobic packing (e.g., V207I, A213V) to improve melting temperature (Tm) by >10°C. Validate via circular dichroism (CD) spectroscopy and differential scanning calorimetry (DSC) .

Data Analysis and Optimization

Q. How should researchers optimize L-Tryptophan deuterium labeling efficiency in microbial systems?

Apply Plackett-Burman experimental design to screen variables (e.g., deuterated water concentration, induction temperature, carbon source). Prioritize factors with p < 0.05 (e.g., L-Tryptophan precursor availability and oxygen transfer rates). Follow up with response surface methodology (RSM) to maximize deuterium incorporation (>95%) while minimizing isotopic scrambling .

Q. What statistical approaches address variability in cerebrospinal fluid (CSF) tryptophan metabolite measurements?

Use polynomial regression models to analyze time-series data (e.g., 5-HIAA levels post-L-Tryptophan administration). Account for inter-subject variability via mixed-effects models. For small sample sizes, bootstrap resampling or non-parametric tests (e.g., Wilcoxon signed-rank) are recommended. Data should be normalized to CSF protein content or creatinine to reduce dilution effects .

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